3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine
Description
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenyl group at position 3 and a piperazine ring at position 4. The piperazine moiety is further functionalized with a 4-methoxyphenyl group.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-27-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21-11-10-20(23-24-21)16-2-4-17(22)5-3-16/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRJCTVBELHFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine ring and fluorophenyl group participate in nucleophilic substitution under controlled conditions:
-
Chlorine displacement : Reacts with thiourea in ethanol under reflux to replace chlorine atoms with thiol groups, forming thioether derivatives .
-
Piperazine ring reactions : The secondary amines in the piperazine moiety undergo alkylation or acylation. For example, treatment with ethyl bromoacetate in acetone yields N-alkylated derivatives .
Example reaction conditions :
Electrophilic Aromatic Substitution
The electron-rich methoxyphenyl and fluorophenyl groups undergo electrophilic substitutions:
-
Nitration : Reacts with nitric acid in H₂SO₄ at 0°C to introduce nitro groups at the para position of the methoxyphenyl ring.
-
Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions .
Key spectral data for nitration product :
-
IR : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
Oxidation and Reduction
The pyridazine core and substituents show redox activity:
-
Pyridazine ring reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) saturates the pyridazine ring to form a tetrahydropyridazine derivative .
-
Demethylation : BBr₃ in DCM cleaves the methoxy group to a hydroxyl group .
Comparative reactivity :
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrogenation | 10% Pd/C, H₂, 50 psi | 85% conversion to dihydropyridazine |
| Demethylation | BBr₃, DCM, −78°C | 72% yield of phenolic product |
Coupling Reactions
The fluorophenyl group enables cross-coupling via palladium catalysis:
-
Suzuki-Miyaura coupling : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
-
Buchwald-Hartwig amination : Forms C–N bonds with primary amines using Pd₂(dba)₃/Xantphos.
Optimized Suzuki coupling parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 90°C |
| Time | 12 h |
Acid-Base Reactions
The piperazine nitrogen (pKa ~9.5) undergoes protonation or deprotonation:
Salt formation example :
-
Reaction with HCl in ethanol yields 3-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-ium-1-yl]pyridazine chloride .
Photochemical Reactivity
UV irradiation induces structural changes:
-
Photodefluorination : Loses fluorine under UV light (λ = 254 nm) in acetonitrile.
-
Ring-opening : Prolonged exposure leads to pyridazine ring cleavage, forming aldehydic byproducts .
Quantum yield data :
| Process | Solvent | Φ |
|---|---|---|
| Defluorination | MeCN | 0.032 |
| Ring-opening | H₂O | 0.015 |
Biological Interactions
While not a chemical reaction per se, the compound undergoes metabolic transformations in vivo:
-
Hepatic oxidation : Cytochrome P450 enzymes convert the methoxy group to a hydroxyl group.
-
Glucuronidation : Forms water-soluble conjugates via UDP-glucuronosyltransferase .
Metabolite identification :
Scientific Research Applications
Therapeutic Applications
- Antipsychotic Activity
- Anti-cancer Properties
- Neuroprotective Effects
Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives, including C190-0525, for their ability to modulate serotonin receptors. The results indicated that compounds with a fluorophenyl group demonstrated enhanced receptor binding affinity compared to non-fluorinated analogs, suggesting improved efficacy in treating psychotic disorders .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies conducted on human cancer cell lines revealed that C190-0525 exhibited significant cytotoxicity, particularly against breast cancer cells. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anti-cancer agent .
Study 3: Neuroprotection in Animal Models
An animal model study assessed the neuroprotective effects of C190-0525 against oxidative stress-induced neuronal damage. The compound showed a reduction in markers of oxidative stress and inflammation, suggesting its potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features:
- Pyridazine Core : A six-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Piperazine Ring : A flexible moiety that often contributes to receptor binding via hydrogen bonding or cation-π interactions.
- 4-Methoxyphenyl Group : Electron-donating methoxy group may modulate electronic properties and receptor affinity .
Comparison with Similar Compounds
The compound is compared to structurally related pyridazine derivatives, focusing on substituent variations, molecular properties, and biological activities.
Structural and Molecular Comparisons
Structure-Activity Relationship (SAR) Insights
- Fluorine vs. Chlorine : Fluorine substituents (target compound) improve CNS penetration compared to chlorine (higher electronegativity, smaller size) .
- Methoxy vs. Sulfonyl Groups : Methoxy groups enhance solubility and receptor affinity, whereas sulfonyl groups increase polarity and target specificity .
- Heterocyclic Moieties : Thiophene () and pyrazole () rings influence binding kinetics through steric and electronic effects.
Biological Activity
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, reviewing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The compound features a pyridazine ring substituted with a fluorophenyl group and a piperazine moiety, which are known to influence its biological activity.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Serotonin Receptor Modulation : Many piperazine derivatives interact with serotonin receptors, which can affect mood and anxiety levels.
- Dopamine Receptor Interaction : The presence of a fluorophenyl group suggests potential activity at dopamine receptors, which are significant in neuropharmacology.
- Antiproliferative Effects : Some studies have shown that pyridazine derivatives can inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties.
Anticancer Activity
A study investigated the cytotoxic effects of pyridazine derivatives on L929 fibroblast cells. The compound demonstrated significant cytotoxicity at higher concentrations (IC50 values) compared to controls. Specifically, the IC50 for related compounds T3 and T6 were 27.05 µM and 120.6 µM respectively, suggesting that structural modifications could enhance potency against cancer cells .
Neuropharmacological Effects
The compound's structure suggests it may act as a central nervous system agent. Preliminary screenings have indicated potential anxiolytic and antidepressant effects through modulation of neurotransmitter systems. In vitro assays showed that similar piperazine derivatives effectively inhibited serotonin reuptake, enhancing serotonergic signaling.
Case Studies
-
Case Study: Antiproliferative Effects
- Objective : To evaluate the anticancer properties of pyridazine derivatives.
- Method : L929 cell line was treated with varying concentrations of the compound.
- Results : Significant cell death was observed at concentrations above 50 µM, with an IC50 value indicating moderate potency against cancer cells .
-
Case Study: Neuropharmacological Screening
- Objective : To assess the impact on serotonin and dopamine receptors.
- Method : Binding affinity assays were conducted using radiolabeled ligands.
- Results : The compound exhibited competitive binding to serotonin receptors, suggesting potential for treating mood disorders.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| IC50 (Anticancer Activity) | 27.05 µM |
| Serotonin Receptor Affinity | Moderate |
Q & A
Q. What are the key synthetic strategies for preparing 3-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine?
Methodological Answer : The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination. For example:
Pyridazine Core Formation : React 3,6-dichloropyridazine with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 4-fluorophenyl group at the 3-position.
Piperazine Substitution : React the intermediate with 1-(4-methoxyphenyl)piperazine via SNAr at the 6-position of pyridazine.
Characterization involves ¹H/¹³C NMR (to confirm substitution patterns) and HRMS (to validate molecular weight) .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Data collection using Cu-Kα radiation (λ = 1.54184 Å) and refinement with SHELXL (for small-molecule refinement) confirm bond lengths, angles, and torsion angles. Key metrics:
Q. What biological activities are associated with structurally related pyridazine-piperazine hybrids?
Methodological Answer : Pyridazine-piperazine derivatives exhibit antiplatelet , antiviral , and antimicrobial activities. For example:
- Anti-HIV activity : EC₅₀ values < 1 µM in MT-4 cell assays for analogs with 4-arylpiperazine substituents .
- Antiplatelet effects : Measured via inhibition of ADP-induced aggregation in human platelet-rich plasma (IC₅₀ ~ 10 µM) .
Advanced Research Questions
Q. How can conformational flexibility of the piperazine ring influence binding to biological targets?
Methodological Answer : The piperazine ring adopts chair or boat conformations depending on substituents. Computational methods include:
- Molecular Dynamics (MD) Simulations : Solvate the compound in a TIP3P water box and simulate for 100 ns to analyze ring puckering.
- Docking Studies : Compare binding affinities of different conformers to targets like serotonin receptors (5-HT₁A).
Example: A 4-methoxyphenyl group enhances planarity, favoring π-π stacking with receptor aromatic residues .
Q. How to resolve contradictions in reported bioactivity data for pyridazine derivatives?
Methodological Answer : Contradictions often arise from assay variability or impurity profiles . Mitigation strategies:
- Standardized Assays : Use WHO-recommended protocols (e.g., fixed ATP concentrations in antiplatelet assays).
- HPLC-PDA-MS Purity Checks : Ensure > 95% purity (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Metabolite Screening : Identify active/inactive metabolites via liver microsome incubation .
Q. What strategies optimize the pharmacokinetic profile of this compound?
Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce LogP from > 3 (lipophilic) to ~2.
- Metabolic Stability : Assess CYP450 inhibition (e.g., CYP3A4 IC₅₀ via fluorometric assays).
- Bioavailability : Formulate as a hydrochloride salt for enhanced aqueous solubility (tested via shake-flask method) .
Q. How does the electronic nature of substituents affect the compound’s reactivity?
Methodological Answer :
- Hammett Analysis : Correlate σ values of substituents (e.g., 4-F: σₚ = 0.06; 4-OCH₃: σₚ = -0.27) with reaction rates in SNAr.
- DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites. Example: The 6-position of pyridazine is highly electrophilic (f⁻ = 0.35) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
